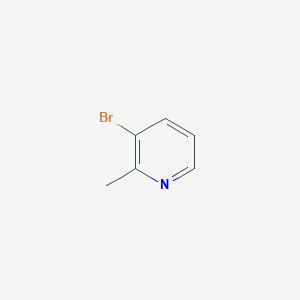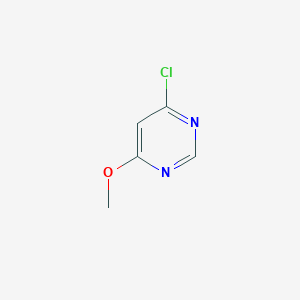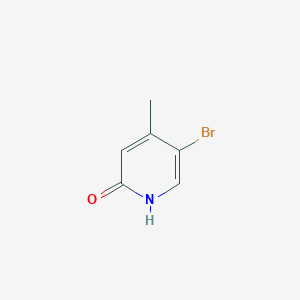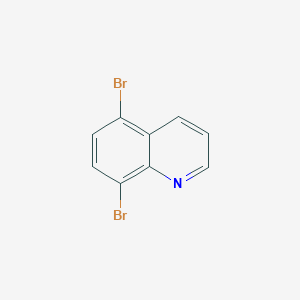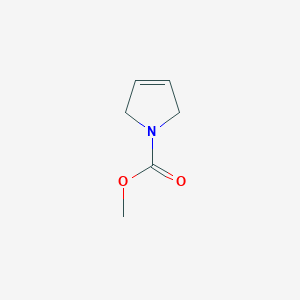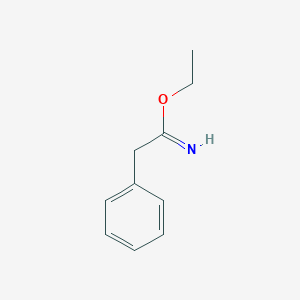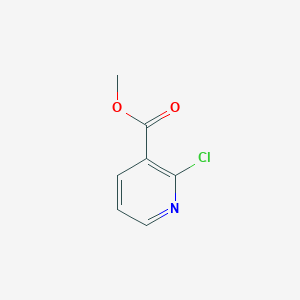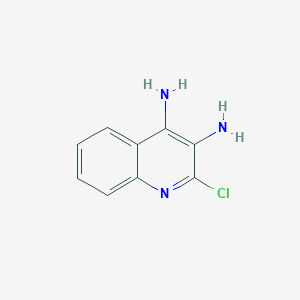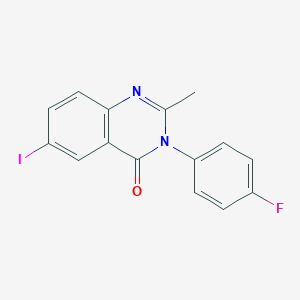
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest for researchers due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, it has been shown to modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in lab experiments include its potential as a therapeutic agent for various diseases, as well as its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-. These include further studies on its potential as an anticancer and anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, as well as its potential as a drug candidate for various diseases.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- involves the reaction of 2-methyl-3-(4-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one, which is then iodinated to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
Número CAS |
74101-56-7 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- |
Fórmula molecular |
C15H10FIN2O |
Peso molecular |
380.15 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10FIN2O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |
Clave InChI |
UQWLYXBIJWDXDU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F |
Otros números CAS |
74101-56-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



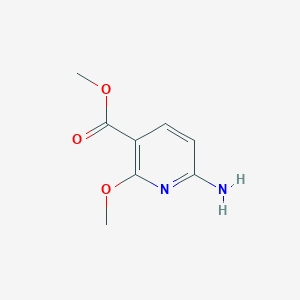
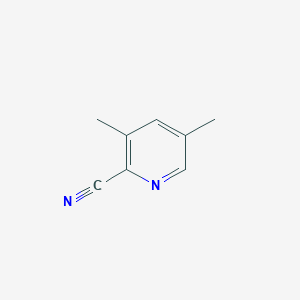
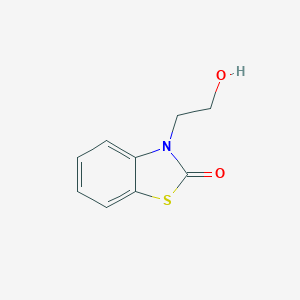
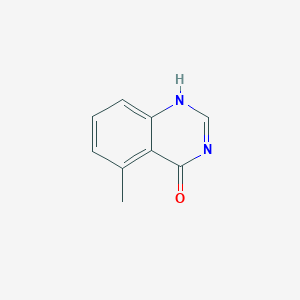
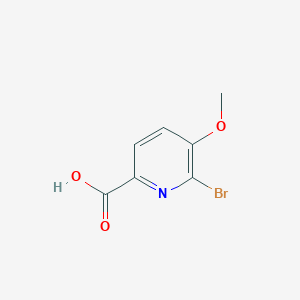
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
